3,4-Dimethoxy-2-methylpyridine N-oxide

Catalog No.
S1900079
CAS No.
72830-07-0
M.F
C8H11NO3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxy-2-methylpyridine N-oxide

CAS Number

72830-07-0

Product Name

3,4-Dimethoxy-2-methylpyridine N-oxide

IUPAC Name

3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3

InChI Key

UMVFRRJTPKYVAY-UHFFFAOYSA-N

SMILES

CC1=[N+](C=CC(=C1OC)OC)[O-]

Canonical SMILES

CC1=[N+](C=CC(=C1OC)OC)[O-]

Application in Synthesis of H+/K±ATPase Inhibitors

Application as an Impurity of Pantoprazole

Application in Organic Synthesis

3,4-Dimethoxy-2-methylpyridine N-oxide is an organic compound with the molecular formula C8H11NO3C_8H_{11}NO_3 and a molecular weight of 169.18 g/mol. It is classified as a pyridine derivative and features two methoxy groups at the 3 and 4 positions of the pyridine ring, along with a methyl group at the 2 position, and an N-oxide functional group. This compound is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules, including those related to pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease .

As mentioned earlier, DMMPO acts as a chemiluminescent probe. When it reacts with free radicals like superoxide, it forms a stable adduct. This adduct can then be triggered by a subsequent chemical reaction to emit light. The intensity of the emitted light is proportional to the concentration of the free radicals, allowing for their detection and quantification [].

Limited information exists regarding the safety profile of DMMPO. However, as a general precaution, it is advisable to handle unknown compounds with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat. Due to the presence of a pyridine ring, DMMPO might exhibit similar hazards to pyridine, which can be irritating to the skin, eyes, and respiratory system []. Further research is needed to establish a comprehensive safety profile for DMMPO.

Please note:

  • The information on the origin and synthesis of DMMPO is based on general knowledge of similar heterocyclic compounds. Specific details for DMMPO might require further investigation.
  • Data on physical and chemical properties, as well as safety information, is currently limited. Consulting safety data sheets (SDS) for similar pyridine N-oxide compounds might be helpful until specific data for DMMPO becomes available.

  • Oxidation: The compound can undergo further oxidation to yield more complex derivatives or other pyridine-related compounds .
  • Nucleophilic Substitution: The N-oxide functionality may facilitate nucleophilic substitution reactions, allowing for the introduction of various substituents at the nitrogen atom .
  • Condensation Reactions: It can also be involved in condensation reactions, particularly in the synthesis of benzimidazole derivatives .

Research indicates that 3,4-Dimethoxy-2-methylpyridine N-oxide exhibits significant biological activity. Notably, it acts as a potent inhibitor of somatostatin, a peptide hormone that regulates various physiological functions including cell growth. This inhibition suggests potential applications in cancer treatment due to somatostatin's role in tumor biology . Furthermore, its derivatives have been studied for their effects on neurotransmitter systems and their potential neuroprotective properties.

The synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide can be achieved through several methods:

  • From Sodium Methoxide and Chloro Derivatives: One common method involves reacting sodium methoxide with 4-chloro-3-methoxy-2-methylpyridine N-oxide to create the desired compound .
  • Using Pyridine Derivatives: Starting from simpler pyridine derivatives such as 3-methoxy-2-methylpyridine can also lead to the formation of this compound through oxidation processes .
  • One-Pot Syntheses: There are protocols available for one-pot syntheses that allow for efficient production of 3,4-Dimethoxy-2-methylpyridine N-oxide along with other related compounds .

The applications of 3,4-Dimethoxy-2-methylpyridine N-oxide are diverse:

  • Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those related to gastrointestinal treatments .
  • Research Tool: Due to its biological activity, it is used in research settings to study somatostatin pathways and their implications in cancer biology .
  • Chemical Synthesis: The compound is utilized in various chemical syntheses involving pyridine derivatives and related structures .

Interaction studies involving 3,4-Dimethoxy-2-methylpyridine N-oxide have primarily focused on its role as a somatostatin inhibitor. Research has demonstrated its capacity to modulate somatostatin receptor activity, which could influence tumor growth dynamics and other physiological processes regulated by this hormone . Additionally, studies exploring its interactions with neurotransmitter systems highlight its potential neuroprotective effects.

Several compounds share structural similarities with 3,4-Dimethoxy-2-methylpyridine N-oxide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-MethylpyridineMethyl group at position 2Basic properties; less complex than N-oxide
3-Methoxy-2-methylpyridineMethoxy group at position 3Lacks N-oxide; different reactivity
Pantoprazole N-OxideContains similar pyridine structureDirectly related to proton pump inhibition
4-Chloro-3-methoxy-2-methylpyridineChlorine substituent at position 4More reactive due to halogen presence

The uniqueness of 3,4-Dimethoxy-2-methylpyridine N-oxide lies in its specific arrangement of methoxy groups and the presence of the N-oxide functionality, which enhances its biological activity compared to other similar compounds. Its role as an intermediate in pharmaceutical synthesis further distinguishes it within this category of compounds.

XLogP3

0.2

Wikipedia

3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine

Dates

Modify: 2023-08-16

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